2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a thioacetamide moiety linked to an N-(m-tolyl) substituent. The thioether linkage between the indole and acetamide contributes to metabolic stability compared to oxygen-based ethers .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-7-6-8-18(13-17)24-22(27)16-29-21-14-26(20-10-3-2-9-19(20)21)15-23(28)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEODNNFHLXANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 334.39 g/mol. The compound features an indole ring, a pyrrolidine moiety, and a thioether linkage, which contribute to its biological properties.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have demonstrated selective inhibition of COX-I and COX-II enzymes, which are critical in inflammatory processes .
- Antineoplastic Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of related compounds:
- Inflammation Model : In an animal model, a structurally similar compound exhibited a significant reduction in inflammatory markers when administered at doses ranging from 5 to 20 mg/kg .
- Cancer Cell Lines : Compounds with similar structures were tested against various cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of compounds related to this compound. Key findings include:
Scientific Research Applications
Research has identified several promising biological activities associated with this compound:
Anticancer Activity
Studies demonstrate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, the compound has shown effectiveness against:
- MCF-7 (breast cancer) : IC50 values indicate significant inhibition of cell proliferation.
- A549 (lung cancer) : Similar results have been documented, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound also shows antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies have reported minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds, indicating potential for development as an antimicrobial agent.
Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit key enzymes involved in metabolic pathways linked to disease progression. For example:
- Acetylcholinesterase Inhibition : This is particularly relevant for neurodegenerative diseases such as Alzheimer’s.
Therapeutic Implications
Given its diverse biological activities, the compound could be explored further for therapeutic applications in:
- Cancer Treatment : Development of targeted therapies based on its cytotoxic properties.
- Infectious Diseases : Formulation of new antimicrobial agents.
Case Study 1: Anticancer Research
A study conducted on the efficacy of the compound against breast cancer cell lines demonstrated that it induces apoptosis through the activation of caspases, a family of enzymes critical for programmed cell death. The study utilized the MTT assay to evaluate cell viability and confirmed the compound's selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Testing
In an investigation focusing on antimicrobial efficacy, derivatives similar to this compound were tested against clinical isolates of Staphylococcus aureus. The results indicated a promising antibacterial effect, warranting further exploration into its mechanism of action and potential formulation into therapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Indole-Thioacetamide Scaffolds
a. (R)-2-((1H-Indol-3-yl)thio)-N-(1-phenylethyl)acetamide ()
- Key Differences : Lacks substitution at the indole 1-position; acetamide is N-phenylethyl.
- Implications: The absence of the pyrrolidinyl-oxoethyl group may reduce steric bulk and alter binding to targets like kinases or cytochrome P450 enzymes.
b. N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Key Differences : Piperidinyl (6-membered ring) replaces pyrrolidinyl (5-membered); fluorobenzyl substituent vs. m-tolyl.
- Implications: Piperidinyl may enhance basicity and hydrogen-bond acceptor capacity.
c. 2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide ()
- Key Differences : Methyl group at indole 1-position; phenethyl acetamide.
- Phenethyl may enhance aromatic interactions but lacks the methyl’s steric shielding in m-tolyl .
Functional Analogues with Modified Indole Substituents
a. 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamide Derivatives ()
- Key Differences : Adamantane replaces pyrrolidinyl.
- Implications : Adamantane’s rigidity and high lipophilicity improve membrane penetration but may hinder solubility and target accessibility .
b. 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()
- Key Differences : Nitro group at indole 5-position; phenylethyl substituent.
- Phenylethyl offers different steric and electronic profiles compared to m-tolyl .
Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| Molecular Weight | ~437 g/mol | ~363 g/mol | ~439 g/mol | ~350 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 | 3.0 |
| Hydrogen Bond Acceptors | 5 | 3 | 6 | 4 |
| Rotatable Bonds | 8 | 6 | 9 | 7 |
Preparation Methods
Synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole
Step 1: Alkylation of indole with chloroacetylpyrrolidine.
Indole (1.0 eq) is treated with chloroacetylpyrrolidine (1.2 eq) in anhydrous DMF under N₂, using NaH (2.0 eq) as a base at 0°C–25°C for 12 hours. The reaction mixture is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (Yield: 78%).
Characterization Data:
Thiolation at C3 Position
Synthetic Route 2: Convergent Approach via Mitsunobu Coupling
Preparation of N-(m-tolyl)-2-mercaptoacetamide
Step 1: Thioamide synthesis.
m-Toluidine (1.0 eq) is reacted with thioglycolic acid (1.2 eq) using EDCl/HOBt in DCM at 25°C for 24 hours (Yield: 85%).
Mitsunobu Coupling with 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-3-hydroxyindole
Step 2: DIAD-mediated coupling.
The hydroxylindole derivative (1.0 eq) and N-(m-tolyl)-2-mercaptoacetamide (1.5 eq) are coupled using PPh₃ (1.5 eq) and DIAD (1.5 eq) in THF at 0°C–25°C. The product is isolated after column chromatography (Yield: 68%).
Advantages: Avoids thiol handling; higher functional group tolerance.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 37% | 46% |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Limited |
| Cost Efficiency | High | Moderate |
Route 1 offers superior scalability for industrial applications, while Route 2 provides better yields for small-scale synthesis.
Mechanistic Insights and Optimization
Alkylation Kinetics
The rate of indole N-alkylation is influenced by the electrophilicity of the α-carbon in chloroacetylpyrrolidine. DFT calculations suggest a transition state with partial positive charge on the carbonyl carbon, facilitating nucleophilic attack by indole’s NH.
Thioether Stability
The thioether bond exhibits robustness under acidic conditions (pH > 3) but degrades in the presence of strong oxidants (e.g., H₂O₂). Stabilizing additives like EDTA improve longevity during storage.
Q & A
Q. Synthetic Route :
Indole alkylation : React 1H-indole with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under N₂ at 60–80°C in DMF .
Thioacetamide formation : Couple the alkylated indole with N-(m-tolyl)chloroacetamide using NaH in THF (0°C to RT, 12 hr) .
Q. Optimization Challenges :
- Yield : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency but require rigorous drying to avoid hydrolysis .
- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, methanol:water) for intermediates .
How do researchers resolve contradictions in biological activity data across different in vitro models?
Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Cell line variability : Use ≥3 cell lines (e.g., MCF-7, A549, HeLa) to assess consistency .
- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and DMSO controls (<0.1%) .
- Metabolic interference : Perform LC-MS/MS to rule out compound degradation in culture media .
Q. Resolution Workflow :
Replicate experiments with independent compound batches.
Cross-validate using orthogonal assays (e.g., apoptosis vs. proliferation markers) .
What methodologies are recommended for analyzing the compound’s stability and degradation products under physiological conditions?
Q. Stability Protocols :
- Forced degradation : Expose to pH 1.2 (HCl), pH 7.4 (PBS), and oxidative stress (H₂O₂) at 37°C for 24–72 hr .
- Analytical Tools :
- HPLC-DAD : Monitor degradation kinetics (C18 column, 0.1% TFA in water/acetonitrile) .
- HRMS : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
Q. Key Findings :
- Thermal stability : Store at –20°C in amber vials; avoid freeze-thaw cycles .
- Hydrolysis risk : The acetamide group is stable at pH 5–8 but hydrolyzes under strong acidic/basic conditions .
What in vitro assays are commonly used to evaluate biological activity, and what are their limitations?
Q. Common Assays :
Q. Mitigation Strategies :
- Combine MTT with Annexin V/PI staining to confirm apoptosis .
- Use time-kill assays alongside MIC to assess bactericidal kinetics .
How can computational approaches predict binding modes with biological targets?
Q. Methodology :
Molecular docking : Use AutoDock or Schrödinger Suite to screen against kinases (e.g., EGFR, VEGFR) .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in solvated environments .
QSAR modeling : Correlate substituent effects (e.g., Cl, OMe) with activity using Random Forest algorithms .
Q. Validation :
- In vitro IC₅₀ vs. in silico Kd : A Pearson’s r >0.7 indicates predictive reliability .
- Crystallography : Resolve co-crystal structures with targets (e.g., CYP450 isoforms) to refine docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
